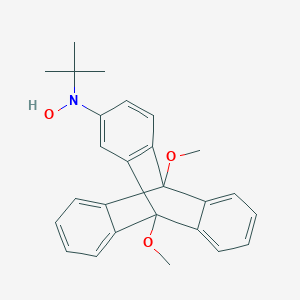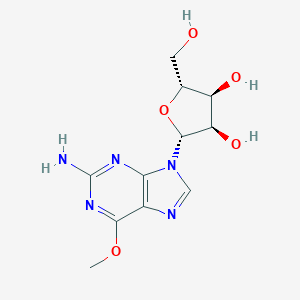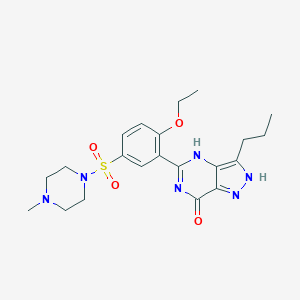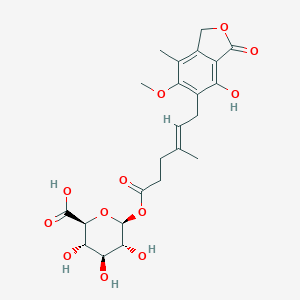![molecular formula C₈H₁₁BrN₂O B023236 2-{[(5-Bromopyridin-2-yl)methyl]amino}ethan-1-ol CAS No. 149806-47-3](/img/structure/B23236.png)
2-{[(5-Bromopyridin-2-yl)methyl]amino}ethan-1-ol
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar brominated pyridine compounds involves complex chemical reactions. For example, Schiff base compounds are synthesized through the condensation of amines and aldehydes, indicating a potential pathway for synthesizing compounds with bromopyridine components (Wang et al., 2008). Moreover, the Delépine reaction has been employed for creating primary amines, suggesting a method for introducing amino groups into the bromopyridine framework (J. Power et al., 2015).
Molecular Structure Analysis
The crystal structure of related compounds shows that they can adopt trans configurations about the C=N double bond, with nearly coplanar benzene and pyridine rings, indicative of the structural possibilities for 2-{[(5-Bromopyridin-2-yl)methyl]amino}ethan-1-ol (Wang et al., 2008). X-ray crystallography further provides insights into the molecular structure, revealing the potential for hydrogen bonding and π-π interactions that stabilize the crystal structure of bromopyridine compounds (A. Luque et al., 1997).
Chemical Reactions and Properties
Chemical reactions involving bromopyridine compounds can result in various products, depending on the conditions. The versatility in reactions, such as palladium-catalyzed amination, suggests that 2-{[(5-Bromopyridin-2-yl)methyl]amino}ethan-1-ol could undergo similar transformations, yielding a diverse array of derivatives (M. Pauton et al., 2019).
Physical Properties Analysis
Physical properties, including melting points and solubility, are crucial for understanding the behavior of chemical compounds. The physical stability and decomposition patterns under various conditions provide valuable information for handling and applying these compounds (I. Kaya & S. Koyuncu, 2003).
Chemical Properties Analysis
The chemical properties of bromopyridine derivatives, such as reactivity with nucleophiles, electrophiles, and participation in coupling reactions, are of significant interest. Studies on similar compounds have shown that they can engage in a variety of chemical reactions, highlighting the reactive nature and potential utility of bromopyridine compounds in synthetic chemistry (Yanpeng Liu et al., 2019).
Aplicaciones Científicas De Investigación
Chemical Synthesis and Medicinal Chemistry
2-{[(5-Bromopyridin-2-yl)methyl]amino}ethan-1-ol plays a critical role in chemical synthesis and medicinal chemistry, serving as a precursor for the development of various compounds with potential therapeutic applications. Its significance lies in its structural functionality, which allows for the synthesis of complex molecules through reactions such as cross-coupling. This is exemplified in the work by Qiu et al. (2009), who demonstrated a practical synthesis method for 2-fluoro-4-bromobiphenyl, a key intermediate in the manufacture of non-steroidal anti-inflammatory and analgesic materials, showcasing the compound's utility in synthesizing medically relevant substances (Qiu, Gu, Zhang, & Xu, 2009).
Environmental Studies
In environmental research, the compound has been investigated for its role in the formation of novel brominated flame retardants (NBFRs) and their impact on indoor air quality, consumer goods, and food safety. Zuiderveen, Slootweg, and de Boer (2020) conducted a critical review on the occurrence of NBFRs, highlighting the need for more research on their occurrence, environmental fate, and toxicity. This review underscores the importance of understanding such compounds in the context of environmental health and safety regulations (Zuiderveen, Slootweg, & de Boer, 2020).
Propiedades
IUPAC Name |
2-[(5-bromopyridin-2-yl)methylamino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O/c9-7-1-2-8(11-5-7)6-10-3-4-12/h1-2,5,10,12H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCAYMDUNJPTJBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)CNCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50634137 | |
| Record name | 2-{[(5-Bromopyridin-2-yl)methyl]amino}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50634137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(5-Bromopyridin-2-yl)methyl]amino}ethan-1-ol | |
CAS RN |
149806-47-3 | |
| Record name | 2-{[(5-Bromopyridin-2-yl)methyl]amino}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50634137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(2S)-3-methyl-2-[pentanoyl-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid](/img/structure/B23166.png)


![N-[(Dimethylamino)methyl]-N-methylnitramide](/img/structure/B23178.png)





